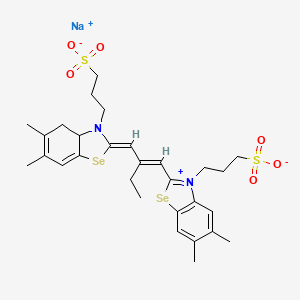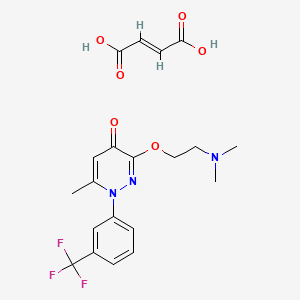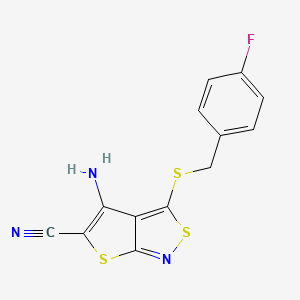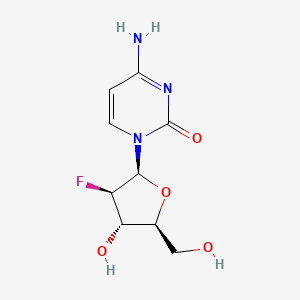
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine is a synthetic nucleoside analogue. It is structurally similar to cytosine, a naturally occurring nucleoside, but with a fluorine atom replacing the hydroxyl group at the 2’ position of the sugar moiety. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, particularly in antiviral and anticancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine typically involves the fluorination of a precursor nucleoside. One common method is the reaction of 2-deoxy-2-fluoro-D-arabinofuranose with cytosine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid, which facilitates the formation of the desired nucleoside analogue .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Applications De Recherche Scientifique
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It has shown promise as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a valuable candidate for drug development.
Mécanisme D'action
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine exerts its effects by incorporating into DNA during replication. The presence of the fluorine atom disrupts the normal base-pairing and inhibits DNA polymerase activity. This leads to the termination of DNA synthesis and induces apoptosis in rapidly dividing cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against certain types of cancer and viral infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another fluorinated nucleoside analogue with similar antiviral and anticancer properties.
2’-Fluoro-5-methyl-beta-L-arabinofuranosyluracil: A compound with potent activity against hepatitis B and Epstein-Barr viruses.
Uniqueness
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine is unique due to its specific structural modification, which imparts distinct biochemical properties. Its ability to selectively inhibit DNA synthesis and induce apoptosis sets it apart from other nucleoside analogues. Additionally, its relatively low toxicity compared to other similar compounds makes it a promising candidate for therapeutic applications .
Propriétés
Numéro CAS |
163686-35-9 |
|---|---|
Formule moléculaire |
C9H12FN3O4 |
Poids moléculaire |
245.21 g/mol |
Nom IUPAC |
4-amino-1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m0/s1 |
Clé InChI |
NVZFZMCNALTPBY-UCVXFZOQSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)F |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


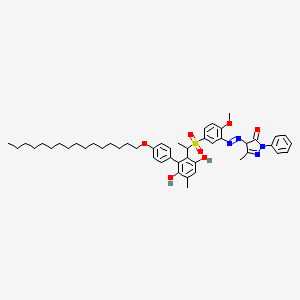

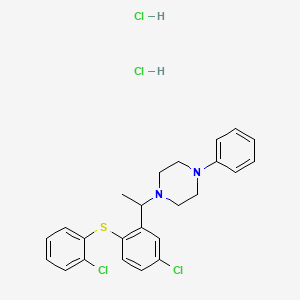
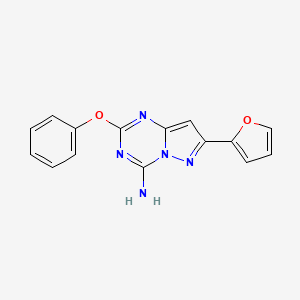
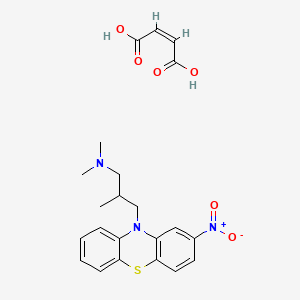
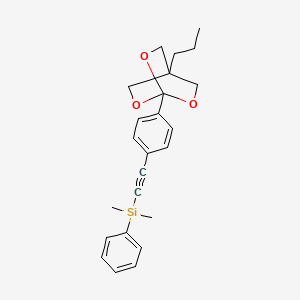
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747173.png)
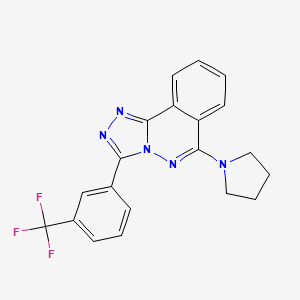
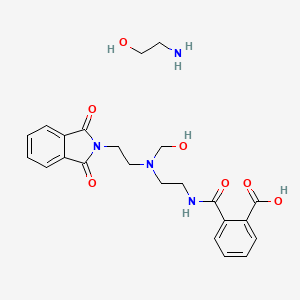
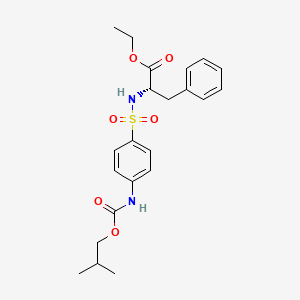
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)
